An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Here is the in-depth technical guide for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, as requested.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-Bromo-6-(trifluoromethoxy)benzaldehyde, identified by the CAS number 1114809-17-4 , is a highly functionalized aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug discovery.[][2][3][4][5] Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group ortho to an aldehyde, bestows upon it a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.
The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy. This functional group is increasingly utilized in drug design as a bioisostere for other groups, such as a methoxy or a chloro group. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2-Bromo-6-(trifluoromethoxy)benzaldehyde serves as a key starting material for introducing this advantageous moiety into novel pharmaceutical candidates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical entity.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The properties of 2-Bromo-6-(trifluoromethoxy)benzaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1114809-17-4 | [][2][3][4][5] |
| Molecular Formula | C8H4BrF3O2 | [][4] |
| Molecular Weight | 269.02 g/mol | [] |
| Boiling Point | 233.8 ± 35.0 °C (Predicted) | [6] |
| IUPAC Name | 2-bromo-6-(trifluoromethoxy)benzaldehyde | [] |
Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde: A Conceptual Workflow
While specific, detailed synthetic procedures for 2-Bromo-6-(trifluoromethoxy)benzaldehyde are not extensively documented in publicly available literature, a logical synthetic route can be devised based on established organic chemistry principles for analogous compounds. A plausible approach would involve the ortho-bromination and subsequent formylation of a trifluoromethoxy-substituted benzene derivative. The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual synthetic workflow for 2-Bromo-6-(trifluoromethoxy)benzaldehyde.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This protocol is based on well-established synthetic transformations and should be adapted and optimized by experienced chemists.
Step 1: Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene
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To a solution of 1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a Lewis acid catalyst (e.g., iron(III) bromide).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of bromine in the same solvent to the reaction mixture.
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Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation or column chromatography to yield 1-bromo-2-(trifluoromethoxy)benzene.
Step 2: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The bromine atom directs the lithiation to the ortho position.
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Stir the mixture at -78 °C for a specified time to ensure complete lithiation.
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Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional period at -78 °C.
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-6-(trifluoromethoxy)benzaldehyde.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) signal at ~10 ppm (singlet).- Aromatic protons in the region of 7-8 ppm, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190 ppm.- Aromatic carbon signals in the range of 110-160 ppm.- Carbon of the trifluoromethoxy group showing a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.- C-H stretching vibrations for the aromatic ring and aldehyde.- C-O and C-F stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 269.02 g/mol , with a characteristic isotopic pattern for a bromine-containing compound. |
The following diagram illustrates the relationship between the different analytical techniques used for characterization.
Caption: Interrelation of analytical techniques for the characterization of 2-Bromo-6-(trifluoromethoxy)benzaldehyde.
Applications in Drug Discovery and Organic Synthesis
The utility of 2-Bromo-6-(trifluoromethoxy)benzaldehyde lies in its capacity to serve as a versatile precursor in the synthesis of more complex molecules, particularly in the realm of drug discovery.
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Fragment-Based Drug Discovery (FBDD): This molecule can be considered a valuable fragment for FBDD campaigns.[7] Its defined vector space, with the aldehyde and bromine functionalities, allows for the systematic exploration of chemical space around a protein binding pocket.
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Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the facile introduction of diverse substituents at the 2-position of the benzaldehyde ring.
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Modification of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. These transformations allow for the construction of a wide array of derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-6-(trifluoromethoxy)benzaldehyde.
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Handling: Should be handled in a well-ventilated area, preferably in a fume hood.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.
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Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-6-(trifluoromethoxy)benzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of reactive functionalities and the presence of the trifluoromethoxy group make it an attractive starting material for creating novel compounds with potentially enhanced biological properties. As the demand for more effective and metabolically stable drugs continues to grow, the importance of intermediates like 2-Bromo-6-(trifluoromethoxy)benzaldehyde in the drug discovery pipeline is likely to increase.
References
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CAS NO. 1114809-17-4 | 2-Bromo-6-(trifluoromethoxy)benzaldehyde. Arctom. [Link]
-
Buy 2-Bromo-6-(trifluoromethoxy)benzaldehyde from JHECHEM CO.,LIMITED. Molbase. [Link]
-
Polyethylene glycol/silica (PEG@SiO2) composite inspired by the synthesis of mesoporous materials as shape-stabilized phase change material for energy storage. AA Blocks. [Link]
-
The safety data sheet. Premix Group. [Link]
-
2-Bromo-6-(trifluoromethoxy)benzaldehyde, 98%. CP Lab Safety. [Link]
-
637022-52-7,4-Bromo-1-chloro-2-(propan-2-yloxy)benzene. Synthonix. [Link]
-
Aldehydes Archives - Page 26 of 87. Alchem.Pharmtech. [Link]
-
Fragment-based drug discovery and its application to challenging drug targets. PubMed. [Link]
-
C14 MYRISTIC ACID. Ataman Kimya. [Link]
-
Synthesis of steroidal 17 beta-carboxamide derivatives. PubMed. [Link]
Sources
- 2. arctomsci.com [arctomsci.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 637022-52-7,4-Bromo-1-chloro-2-(propan-2-yloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-BroMo-6-(trifluoroMethoxy)benzaldehyde CAS#: 1114809-17-4 [m.chemicalbook.com]
- 7. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]


